H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH
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Overview
Description
H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH are peptide sequences derived from the alpha-chain of hemoglobin, a crucial protein in red blood cells responsible for oxygen transport. These fragments have garnered interest due to their potential antimicrobial properties and their role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hemoglobin alpha-chain fragments (123-136) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of these fragments may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified .
Chemical Reactions Analysis
Types of Reactions: H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products: The major products of these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with altered amino acid sequences .
Scientific Research Applications
H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH have diverse applications in scientific research:
Chemistry: Used as model peptides for studying protein folding and stability.
Biology: Investigated for their antimicrobial properties and role in immune responses.
Medicine: Potential therapeutic agents for treating infections and as biomarkers for certain diseases.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism by which hemoglobin alpha-chain fragments (123-136) exert their effects involves:
Antimicrobial Activity: These fragments can disrupt microbial cell membranes, leading to cell lysis.
Immune Modulation: They can modulate immune responses by interacting with immune cells and signaling pathways.
Molecular Targets: The primary targets include microbial cell membranes and immune cell receptors.
Comparison with Similar Compounds
Hemoglobin Beta-Chain Fragments: Similar antimicrobial properties but derived from the beta-chain of hemoglobin.
Hemocyanin Fragments: Oxygen-transport proteins in invertebrates with immune-modulating properties.
Hemerythrin Fragments: Found in some invertebrates, involved in oxygen transport and immune responses.
Uniqueness: H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH are unique due to their specific sequence and structure, which confer distinct antimicrobial and immune-modulating properties. Their ability to form specific secondary structures, such as alpha-helices, also sets them apart from other similar compounds .
Properties
CAS No. |
125379-00-2 |
---|---|
Molecular Formula |
C66H111N15O21 |
Molecular Weight |
1450.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C66H111N15O21/c1-31(2)23-41(56(91)69-37(12)54(89)77-47(29-83)61(96)79-50(34(7)8)64(99)78-48(30-84)62(97)81-52(38(13)85)65(100)80-51(35(9)10)63(98)75-45(66(101)102)25-33(5)6)71-58(93)43(26-39-19-15-14-16-20-39)73-55(90)40(21-17-18-22-67)70-59(94)44(27-49(86)87)74-57(92)42(24-32(3)4)72-60(95)46(28-82)76-53(88)36(11)68/h14-16,19-20,31-38,40-48,50-52,82-85H,17-18,21-30,67-68H2,1-13H3,(H,69,91)(H,70,94)(H,71,93)(H,72,95)(H,73,90)(H,74,92)(H,75,98)(H,76,88)(H,77,89)(H,78,99)(H,79,96)(H,80,100)(H,81,97)(H,86,87)(H,101,102)/t36-,37-,38+,40-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-,52-/m0/s1 |
InChI Key |
XEXXSTXEJZBANB-CCIVCMBNSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)N |
Key on ui other cas no. |
9008-02-0 |
sequence |
ASLDKFLASVSTVL |
Synonyms |
Hb (123-136) Hb alpha-chain fragments (123-136) hemoglobin alpha-chain fragments (123-136) |
Origin of Product |
United States |
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